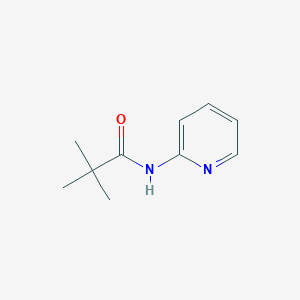

2,2-Dimethyl-N-pyridin-2-yl-propionamide

描述

Synthesis Analysis

The synthesis of compounds related to 2,2-Dimethyl-N-pyridin-2-yl-propionamide involves multiple steps, including the formation of intermediates such as enaminones and enaminonitriles, which are crucial for the construction of the pyridine ring. Reactions of methyl ketones and (hetero)arylcarboxamides with N,N-Dimethylacetamide Dimethyl Acetal under certain conditions lead to the formation of trisubstituted pyridines, indicating the flexibility in the synthetic routes for pyridine derivatives (Prek et al., 2015).

Molecular Structure Analysis

The molecular structure of related compounds shows slight twists and orientations that affect the overall molecular interactions and stability. For instance, a study reveals that the dimethylpropionamide substituent in a similar compound is slightly twisted with respect to the pyridine ring, facilitating supramolecular chain formation through weak interactions (Fun et al., 2009).

Chemical Reactions and Properties

Chemical reactions involving 2,2-Dimethyl-N-pyridin-2-yl-propionamide derivatives are diverse, including interactions with various reagents leading to the formation of pyridine, pyrimidine, and pyran derivatives, showcasing the compound's reactivity and potential for chemical modifications (Sun et al., 2011).

科学研究应用

Activation of Dioxygen

A study by Martinho, Blain, and Banse (2010) investigated the activation of dioxygen by a mononuclear non-heme iron complex involving 2,2-Dimethyl-N-pyridin-2-yl-propionamide. They characterized a Fe(III)(OOH) intermediate, showcasing the compound's role in mimicking enzymatic systems' reductive activation of O2. This process could have implications in understanding biochemical oxygen transport and activation mechanisms Activation of dioxygen by a mononuclear non-heme iron complex: characterization of a Fe(III)(OOH) intermediate.

Chemical Synthesis

Bonnet, Mongin, Trécourt, and Quéguiner (2001) explored the reactivity of magnesiated bases on substituted pyridines, including 2,2-dimethyl-N-(2-pyridyl)propanamide. Their work focused on the deprotonation and subsequent reactions leading to the synthesis of 2,3-disubstituted pyridines. This research contributes to the development of new synthetic methodologies in organic chemistry Reaction of magnesiated bases on substituted pyridines: deprotonation or 1,4-addition?.

Coordination Chemistry

In coordination chemistry, a study by Fun et al. (2009) on the molecular structure of N-[6-(Dibromomethyl)-2-pyridyl]-2,2-dimethylpropionamide provides insights into the compound's potential as a ligand for metal complexation. This research could be relevant for developing new materials with specific optical or electronic properties N-[6-(Dibromomethyl)-2-pyridyl]-2,2-dimethylpropionamide.

Supramolecular Chemistry

Qin, Jennings, and Puddephatt (2003) explored the self-assembly in palladium(II) and platinum(II) chemistry using bis(pyridyl) ligands with bridging amide units, potentially including derivatives of 2,2-Dimethyl-N-pyridin-2-yl-propionamide. Their work highlights the compound's utility in forming complex structures through hydrogen bonding and metal coordination, which is significant for the design of molecular devices and materials Self-assembly in palladium(II) and platinum(II) chemistry: the biomimetic approach.

安全和危害

This compound has several hazard statements: H302, H317, H319, H335, indicating that it may be harmful if swallowed, may cause an allergic skin reaction, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of eye contact .

属性

IUPAC Name |

2,2-dimethyl-N-pyridin-2-ylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-10(2,3)9(13)12-8-6-4-5-7-11-8/h4-7H,1-3H3,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGSPVYCZBDFPHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40359988 | |

| Record name | 2,2-Dimethyl-N-pyridin-2-yl-propionamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40359988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-Dimethyl-N-pyridin-2-yl-propionamide | |

CAS RN |

86847-59-8 | |

| Record name | 2,2-Dimethyl-N-pyridin-2-yl-propionamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40359988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Pivaloylamino)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1H-pyrazolo[3,4-b]pyridine](/img/structure/B29739.png)

![1,3-Dihydro-2H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B29746.png)